molecular formula C17H11N5O3 B2947338 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide CAS No. 1396783-10-0

6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide

Cat. No. B2947338
CAS RN: 1396783-10-0
M. Wt: 333.307
InChI Key: VEFYMLQFYRQSBB-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide, also known as ICP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

I have conducted a search and found information on the general applications of pyridazine derivatives, which may provide insight into the potential applications of 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide. Below are six unique applications, each with its own detailed section:

Enzyme Inhibition

Some pyridazine derivatives are selective inhibitors of enzymes such as cGMP phosphodiesterase (PDE), aldose reductase (Zopolrestat), and are used in the prevention of retinopathy, neuropathy, and cataract formation in diabetes .

Antimicrobial Activity

Pyridazine derivatives have been identified to possess anti-tubercular, antifungal, and antibacterial properties .

Analgesic and Anti-inflammatory

These compounds are known for their analgesic and anti-inflammatory effects .

Cardiovascular and Antihypertensive Effects

Pyridazine derivatives have applications in cardiovascular activities and show antihypertensive effects .

Anticancer and Antidiabetic Properties

They have been recognized for their anticancer and antidiabetic potentials .

Neuroprotective Actions

Pyridazine derivatives may have neuroprotective actions, which could be beneficial in treating neurological disorders .

properties

IUPAC Name

6-imidazol-1-yl-N-(2-oxochromen-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3/c23-16(12-5-6-15(21-20-12)22-8-7-18-10-22)19-13-9-11-3-1-2-4-14(11)25-17(13)24/h1-10H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYMLQFYRQSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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